Haegtftsdvssylegqaakefiawlvkgrg-NH2

Description

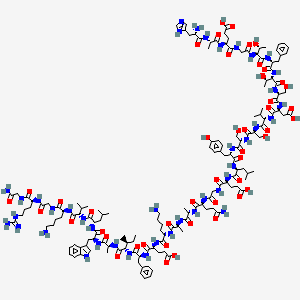

Structure

2D Structure

Properties

Molecular Formula |

C151H229N41O46 |

|---|---|

Molecular Weight |

3354.7 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C151H229N41O46/c1-17-77(10)121(148(236)170-81(14)127(215)178-105(60-87-63-161-92-36-25-24-35-90(87)92)138(226)180-101(56-74(4)5)139(227)189-119(75(6)7)146(234)177-94(37-26-28-52-152)130(218)163-66-112(201)171-93(39-30-54-160-151(157)158)129(217)162-65-111(156)200)191-140(228)103(57-84-31-20-18-21-32-84)181-135(223)99(47-51-117(208)209)176-134(222)95(38-27-29-53-153)173-125(213)79(12)167-124(212)78(11)169-133(221)98(44-48-110(155)199)172-113(202)67-164-132(220)97(46-50-116(206)207)175-136(224)100(55-73(2)3)179-137(225)102(59-86-40-42-89(198)43-41-86)182-143(231)107(69-193)185-145(233)109(71-195)186-147(235)120(76(8)9)190-142(230)106(62-118(210)211)183-144(232)108(70-194)187-150(238)123(83(16)197)192-141(229)104(58-85-33-22-19-23-34-85)184-149(237)122(82(15)196)188-114(203)68-165-131(219)96(45-49-115(204)205)174-126(214)80(13)168-128(216)91(154)61-88-64-159-72-166-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,161,193-198H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,199)(H2,156,200)(H,159,166)(H,162,217)(H,163,218)(H,164,220)(H,165,219)(H,167,212)(H,168,216)(H,169,221)(H,170,236)(H,171,201)(H,172,202)(H,173,213)(H,174,214)(H,175,224)(H,176,222)(H,177,234)(H,178,215)(H,179,225)(H,180,226)(H,181,223)(H,182,231)(H,183,232)(H,184,237)(H,185,233)(H,186,235)(H,187,238)(H,188,203)(H,189,227)(H,190,230)(H,191,228)(H,192,229)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,157,158,160)/t77-,78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 |

InChI Key |

FZWMHWVGNYURLN-AAEALURTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |

Origin of Product |

United States |

Molecular Mechanisms of Action of Glp 1 7 36 Amide

GLP-1 Receptor (GLP-1R) Interaction and Binding Affinity Studies

GLP-1 (7-36) amide exerts its effects by binding to the GLP-1 receptor (GLP-1R), a member of the class B G protein-coupled receptor (GPCR) family. This interaction is the initial step in a complex signaling pathway that mediates the hormone's various biological actions. The binding affinity of GLP-1 (7-36) amide to its receptor is a critical determinant of its potency.

Studies have been conducted to quantify this binding affinity, often using cell lines that express the GLP-1R, such as RINm5F cells or transfected cell lines. The binding affinity is typically reported as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to displace 50% of a radiolabeled tracer from the receptor. A lower value indicates a higher binding affinity. Research has shown that the N-terminal histidine and specific amino acids in both the N-terminal and C-terminal halves of the GLP-1 (7-36) amide sequence are crucial for high-affinity binding to its receptor.

Cellular and Tissue Specific Biological Activities of Glp 1 7 36 Amide

Pancreatic Islet Cell Responses

The pancreatic islets, clusters of endocrine cells, are a primary site of action for GLP-1 (7-36) amide. Its effects on these cells are critical for the regulation of blood glucose levels.

GLP-1 (7-36) amide is a powerful stimulant of insulin (B600854) secretion from pancreatic β-cells, an effect that is notably glucose-dependent. medchemexpress.comnih.gov This means that the peptide's ability to promote insulin release is significantly amplified in the presence of elevated glucose levels, which helps to prevent hypoglycemia. nih.gov In addition to stimulating the release of pre-synthesized insulin, GLP-1 (7-36) amide also enhances insulin gene expression and the biosynthesis of proinsulin, the precursor to insulin. nih.govelsevier.es This ensures a sustained supply of insulin to meet metabolic demands. elsevier.es Studies have shown that GLP-1 (7-36) amide can restore glucose sensitivity to β-cells that have become unresponsive, a common issue in diabetic states. researchgate.net For instance, in diabetic rats with impaired glucose-induced insulin release, GLP-1 (7-36) amide was found to amplify both cAMP accumulation and insulin secretion in response to glucose.

| Experimental Model | Effect of GLP-1 (7-36) Amide | Key Findings | Citation |

|---|---|---|---|

| Diabetic Rats (n0-STZ model) | Amplified insulin response to glucose | Generated a clear biphasic pattern of insulin release. | researchgate.net |

| Diabetic Rat Islets | Amplified cAMP accumulation and glucose-induced insulin release | Increased cAMP by 170% and insulin release by 140%. | |

| Healthy Humans | Significantly increased acute insulin response to glucose | Augmented glucose-stimulated insulin secretion. | oup.com |

Research suggests that GLP-1 (7-36) amide plays a role in increasing β-cell mass, not only by stimulating the proliferation of existing β-cells but also by promoting the formation of new β-cells (neogenesis) from precursor cells. diabetesjournals.orgglucagon.com Studies in animal models of diabetes have demonstrated that treatment with GLP-1 or its long-acting analogs can lead to an increase in β-cell mass and improved glucose homeostasis. glucagon.comdiabetesjournals.org In streptozotocin-treated newborn rats, for example, a short-term treatment with GLP-1 led to a sustained improvement in glucose control and an increased pancreatic insulin content at adult age, an effect attributed to the stimulation of β-cell neogenesis. diabetesjournals.org Furthermore, evidence indicates that GLP-1 may promote the transdifferentiation of pancreatic α-cells into β-cells, providing another avenue for β-cell regeneration. diabetesjournals.org

GLP-1 (7-36) amide has demonstrated a protective effect on pancreatic β-cells by inhibiting apoptosis, or programmed cell death. elsevier.esbohrium.com This anti-apoptotic action is crucial for maintaining a healthy β-cell population, particularly in conditions like diabetes where β-cells are under stress. nih.gov The protective mechanisms are multifaceted and involve the activation of several intracellular signaling pathways. One key pathway involves the stimulation of an IGF-2/IGF-1 receptor autocrine loop, which is known to have anti-apoptotic effects. nih.gov GLP-1 has been shown to increase the expression of the IGF-1 receptor and stimulate the secretion of IGF-2, thereby enhancing the activity of this protective loop. nih.gov In studies using NOD mice, a model for autoimmune type 1 diabetes, continuous infusion of GLP-1 suppressed β-cell apoptosis and delayed the onset of the disease. bohrium.com

| Model | Condition | Effect of GLP-1 (7-36) Amide | Citation |

|---|---|---|---|

| MIN6 cells and mouse islets | Cytokine-induced apoptosis | Suppressed apoptosis. | nih.gov |

| NOD mice | Prediabetic state | Suppressed beta-cell apoptosis by 54.2%. | bohrium.com |

| INS-1 β-cells and human islets | Glucolipotoxicity | Reduced cytotoxicity and apoptosis. | dovepress.com |

GLP-1 (7-36) amide has been shown to stimulate the secretion of somatostatin (B550006) from pancreatic gamma-cells (also known as delta-cells). diabetesjournals.org Somatostatin is a hormone that has an inhibitory effect on the secretion of other pancreatic hormones, including insulin and glucagon (B607659). diabetesjournals.org The stimulation of somatostatin secretion by GLP-1 may contribute to the paracrine regulation within the islet, fine-tuning the release of insulin and glucagon. wikipedia.org

Extrapancreatic Receptor-Mediated Effects

The biological actions of GLP-1 (7-36) amide are not confined to the pancreas. Receptors for GLP-1 are found in a wide range of extrapancreatic tissues, indicating its diverse physiological roles. nih.govnih.gov These include effects on the gastrointestinal tract, such as inhibiting gastric emptying and gastric acid secretion. nih.govnih.gov GLP-1 also plays a regulatory role in the liver by influencing glucose production. nih.govnih.gov In the central nervous system, GLP-1 is involved in the regulation of appetite and satiety. nih.govekjm.org Furthermore, it has been shown to have cardioprotective and cardiotropic effects. nih.govekjm.org In adipose tissue, GLP-1 can enhance insulin-stimulated glucose metabolism. oup.com These widespread extrapancreatic effects underscore the multifaceted nature of this important hormone. nih.govekjm.org

Central Nervous System Regulation of Appetite and Satiety

Glucagon-like peptide-1 (7-36) amide exerts a powerful influence on the central nervous system (CNS) to regulate appetite and promote satiety. The GLP-1 receptor is expressed in key areas of the brain involved in appetite control, including the hypothalamus and the brainstem. gutnliver.org Administration of GLP-1 (7-36) amide, either peripherally or directly into the brain, leads to a reduction in food intake. gutnliver.org This effect is believed to be a physiological role of the peptide, as blocking its action with an antagonist can increase food intake in satiated animals. gutnliver.org

The mechanisms behind this appetite suppression are multifaceted. GLP-1 can induce feelings of satiety and has been shown to reduce food intake in a dose-dependent manner in both animals and humans. gutnliver.org Studies have demonstrated that central administration of GLP-1 (7-36) amide in rats significantly decreases food consumption. Furthermore, GLP-1 is implicated in mediating the effects of visceral illness on food intake, as its antagonist can block the reduction in eating caused by agents that induce such illness. jneurosci.orgnih.gov In human studies, intravenous infusions of GLP-1 (7-36) amide have been found to reduce energy intake in both lean and overweight individuals. gutnliver.org Functional magnetic resonance imaging (fMRI) studies in healthy individuals have shown that GLP-1 (7-36) amide injection can reduce the brain's response to food images in areas associated with reward and motivation. e-dmj.org

Gastrointestinal Tract Motility and Acid Production Influence

The influence of GLP-1 (7-36) amide on gastric motility involves a complex interplay of neural pathways. It inhibits the contractility of the antrum and duodenum while stimulating the tone of the pyloric sphincter. nih.govnih.gov This coordinated action effectively creates a "brake" on gastric emptying. nih.gov The inhibitory effects on gastric motility are thought to be mediated, at least in part, through vagal afferent pathways. nih.govphysiology.org

In addition to its effects on motility, GLP-1 (7-36) amide also inhibits the secretion of gastric acid. nih.govphysiology.org This inhibition has been shown to be dependent on an intact vagal innervation to the stomach, suggesting that GLP-1's influence on acid secretion is also mediated through the nervous system. nih.gov

Table 1: Effect of GLP-1 (7-36) Amide on Gastric Function

| Parameter | Effect of GLP-1 (7-36) Amide |

| Gastric Emptying | Dose-dependently slowed physiology.org |

| Antral and Duodenal Contractions | Inhibited nih.gov |

| Pyloric Tone | Increased nih.gov |

| Gastric Acid Secretion | Inhibited nih.gov |

Adipose Tissue Glucose Uptake and Glycogen Production

GLP-1 (7-36) amide exerts insulin-like effects on glucose metabolism in adipose tissue. thieme-connect.com Receptors for GLP-1 have been identified in fat cells (adipocytes). nih.govdiabetesjournals.org Studies in rat adipocytes have shown that GLP-1 (7-36) amide can increase the uptake of 2-deoxy-glucose, a marker for glucose transport into the cells. thieme-connect.com This effect is additive to that of insulin, suggesting that GLP-1 can enhance glucose uptake through its own mechanisms. thieme-connect.com

Table 2: Metabolic Effects of GLP-1 (7-36) Amide in Adipose Tissue

| Metabolic Process | Effect of GLP-1 (7-36) Amide |

| Glucose Uptake | Increased thieme-connect.comnih.gov |

| Glycogen Synthesis | Increased thieme-connect.comnih.gov |

| Glucose Oxidation | Increased thieme-connect.com |

| Lipogenesis | Increased thieme-connect.com |

Cardiovascular System Protective Mechanisms

The mechanisms underlying these protective effects are diverse. GLP-1 can modulate myocardial metabolism, shifting the heart's energy source towards glucose oxidation, which is more efficient under ischemic conditions. jacc.org It has also been shown to improve coronary flow and has vasodilatory effects, which can improve blood supply to the heart muscle. nih.govahajournals.org

Interestingly, some of the cardioprotective effects of GLP-1 (7-36) amide appear to be independent of its classical receptor. ahajournals.orgjci.org This suggests that its metabolites may also play a role in its cardiovascular benefits. frontiersin.org For instance, both GLP-1 (7-36) amide and its metabolite GLP-1 (9-36) have shown cardioprotective effects in isolated hearts, even in the absence of a functional GLP-1 receptor. ahajournals.org The signaling pathways involved in these protective effects include the activation of pro-survival pathways like PI3K and ERK1/2. oup.com

Table 3: Cardiovascular Protective Effects of GLP-1 (7-36) Amide

| Protective Action | Observed Effect |

| Cardiomyocyte Viability | Preserved frontiersin.org |

| Infarct Size Reduction | Reduced in ischemia-reperfusion injury jacc.org |

| Left Ventricular Function | Improved in heart failure models nih.gov |

| Coronary Flow | Improved nih.gov |

| Vasodilation | Observed ahajournals.org |

Peptide Stability and Degradation Pathways of Glp 1 7 36 Amide

Enzymatic Cleavage by Dipeptidyl Peptidase-4 (DPP-IV)

The primary pathway for the metabolic inactivation of GLP-1 (7-36) amide is enzymatic cleavage by Dipeptidyl Peptidase-4 (DPP-IV). medchemexpress.combpsbioscience.comresearchgate.net This enzyme is a serine protease that is widely distributed throughout the body, including in blood plasma and on the surface of capillary endothelia. bioscientifica.comnih.gov

DPP-IV specifically targets the N-terminus of the peptide, cleaving the His(7)-Ala(8) dipeptide. bioscientifica.comulster.ac.uknih.gov This action transforms the active GLP-1 (7-36) amide into the truncated and inactive metabolite, GLP-1 (9-36) amide. bioscientifica.comnih.govechelon-inc.com This metabolite is considered an antagonist at the GLP-1 receptor. bioscientifica.com

The cleavage by DPP-IV is remarkably efficient, leading to an extremely short in vivo half-life for the active peptide, estimated to be between 1 and 2 minutes. jneurosci.orgnih.govalpco.com This rapid inactivation occurs almost immediately after its secretion from intestinal L-cells, with a significant portion of the peptide being degraded in the capillaries draining the intestinal mucosa before it even reaches systemic circulation. nih.govoup.comdiabetesjournals.org Studies have shown that exogenously administered GLP-1 (7-36) amide is extensively degraded, with over 80% being cleaved to its inactive form. medchemexpress.comoup.com

| Condition | Observation | Intact Peptide Remaining | Half-Life (t½) | Resulting Metabolite | Source(s) |

| In Vivo | 10 min post-administration (rats) | 27% | ~1-2 min | GLP-1 (9-36) amide | jneurosci.orgnih.govalpco.com |

| In Vitro (Purified DPP-IV) | 4 hours incubation | 43% | 5.8 hours | GLP-1 (9-36) amide | bioscientifica.comulster.ac.uknih.gov |

| In Vitro (Human Plasma) | 12 hours incubation | 18-22% | 6.2 hours | GLP-1 (9-36) amide | bioscientifica.com |

| In Vitro (Perfused Porcine Ileum) | Post-secretion | 53.8% | Not specified | GLP-1 (9-36) amide | nih.gov |

In Vivo and In Vitro Proteolytic Susceptibility

Beyond DPP-IV, GLP-1 (7-36) amide is also susceptible to degradation by other proteases. Neutral endopeptidase (NEP) 24.11 has been identified as another key enzyme involved in its proteolysis. acs.orgacs.org GLP-1 (7-36) amide is considered a good substrate for NEP 24.11, which can cleave the peptide at various sites. acs.org

Studies comparing the peptide's stability highlight a significant discrepancy between laboratory and physiological conditions. A large fraction of newly secreted GLP-1 is degraded both in vitro and in vivo. nih.gov For instance, in studies using porcine ileum, 53.8% of the secreted peptide remained intact in an isolated perfused (in vitro) setup, whereas only 32.9% remained intact in an anesthetized pig (in vivo) model. nih.gov This rapid in vivo clearance suggests that degradation is not confined to plasma but also occurs extensively within tissues. oup.comdiabetesjournals.org

| Degradation Model | Primary Enzyme(s) | Key Findings | Source(s) |

| In Vivo (Anesthetized Pig) | DPP-IV | Only 32.9% of secreted GLP-1 remains intact. | nih.gov |

| In Vivo (Mice) | DPP-IV, NEP | Rapid disappearance; half-life can be extended up to sevenfold with enzyme inhibitors. | diabetesjournals.org |

| In Vitro (Perfused Porcine Ileum) | DPP-IV | 53.8% of secreted GLP-1 remains intact. | nih.gov |

| In Vitro (Enzyme Incubation) | NEP 24.11 | GLP-1(7-36)amide is a good substrate, with a half-life of 20 minutes under specific conditions. | acs.org |

Physical Stability and Aggregation Phenomena

In addition to enzymatic degradation, GLP-1 (7-36) amide is prone to physical instability, which manifests as the self-association of peptide molecules into larger aggregates. core.ac.ukresearchgate.net These aggregates can range from unstructured, amorphous precipitates to highly organized, insoluble amyloid fibrils, both of which result in a loss of biological function. researchgate.netroyalsocietypublishing.org

The formation of amyloid fibrils from GLP-1 (7-36) amide typically proceeds via a nucleation-polymerization mechanism. cam.ac.uk This process is characterized by a sigmoidal curve with an initial lag phase, where nucleating species form, followed by a rapid elongation phase and a final plateau phase as monomeric peptide is depleted. cam.ac.uk

| pH | Peptide Concentration Dependence of Lag Time (tlag) | Proposed Aggregation Mechanism | Source(s) |

| 7.5 | Increases with increasing concentration | Nucleation-polymerization with off-pathway oligomers | cam.ac.ukroyalsocietypublishing.org |

| 8.0 | Little to no dependence | Balance between on- and off-pathway species | royalsocietypublishing.org |

| 8.2 | Decreases with increasing concentration | Simple nucleation-polymerization | cam.ac.ukroyalsocietypublishing.org |

During the aggregation process, GLP-1 (7-36) amide forms various intermediate oligomeric structures. nih.gov Stable, low-molecular-weight oligomers, consisting of two to five non-covalently linked peptide chains, have been isolated and characterized. nih.gov These oligomers are described as having a highly disordered structure and are notably resistant to dissociation or further aggregation into fibrils, classifying them as off-pathway species. researchgate.netnih.gov

The formation of specific oligomeric states can be influenced by solution conditions. For example, under acidic conditions (pH 2.5) and in the presence of a co-solvent like 2,2,2-trifluoroethanol (B45653) (TFE), higher-order aggregates of GLP-1 are disrupted to form a stable, helical dimer. core.ac.uknih.gov This dimer is believed to be a parallel coiled-coil structure and has been proposed as a potential on-pathway intermediate that precedes the formation of larger aggregates and fibrils in aqueous solutions. core.ac.uknih.gov

| Oligomer Type | Formation Conditions | Structural Characteristics | Role in Aggregation | Source(s) |

| Low-Molecular-Weight (LMW) Oligomers | Near neutral pH (e.g., 7.5) | Disordered structure, 2-5 peptide chains, stable | Off-pathway (competes with fibrillation) | researchgate.netnih.gov |

| Helical Dimer | pH 2.5, 35% TFE | Symmetric, parallel coiled-coil, helical | Potential on-pathway intermediate | core.ac.uknih.gov |

The tendency of GLP-1 (7-36) amide to aggregate is governed by a variety of factors, with pH being one of the most critical. royalsocietypublishing.orgroyalsocietypublishing.org Aggregation into amyloid-like fibrils has been observed across a wide pH range. royalsocietypublishing.orgnih.gov

The net charge of the peptide, which is dictated by the pH, influences intermolecular interactions and thus the aggregation pathway. The switch in aggregation kinetics observed between pH 7.5 and higher pH values is thought to be due to the protonation state of the N-terminal amino group. cam.ac.uk At pH 7.5, the peptide is more prone to forming oligomers with exposed hydrophobic surfaces compared to at pH 8.0 or 8.5, which likely contributes to the formation of the off-pathway species that slow fibrillation. cam.ac.uk Besides pH, other factors such as peptide concentration, temperature, and mechanical agitation also significantly impact the rate and mechanism of aggregation. cam.ac.uk

Structure Activity Relationship Sar Studies and Analog Development for Glp 1 7 36 Amide

Identification of Key Amino Acid Residues for Receptor Binding and Activity

SAR studies have been crucial in pinpointing the amino acid residues of GLP-1 (7-36) amide that are essential for its interaction with the GLP-1 receptor (GLP-1R) and subsequent biological activity.

The N-terminal histidine at position 7 (His7) is of paramount importance. nih.govnih.govbioscientifica.com Its imidazole (B134444) side chain, which carries a positive charge, is critical for the peptide's action. nih.govnih.gov Alanine scanning studies, where individual amino acids are replaced with alanine, have further elucidated the significance of other residues. These studies have shown that in addition to His7, residues at positions Gly10, Phe12, Thr13, and Asp15 in the N-terminal region are vital for receptor binding and activation. nih.govnih.govnih.govbioscientifica.comresearchgate.net In the C-terminal region, Phe28 and Ile29 have been identified as important for the peptide to adopt the correct conformation for receptor recognition. nih.govnih.gov

Specifically, substitutions at positions 10 (glycine), 15 (aspartic acid), and 17 (serine) have been shown to be critical for the insulinotropic activity of GLP-1 (7-36) amide through their role in receptor binding. nih.govbioscientifica.com While the N-terminal half of the molecule is considered more critical, the C-terminal half also contributes significantly to receptor binding. nih.govbioscientifica.com

Rational Design of DPP-IV Resistant Analogs

A primary strategy to enhance the therapeutic potential of GLP-1 (7-36) amide is to engineer resistance to DPP-IV, the enzyme that rapidly inactivates the native peptide by cleaving the His7-Ala8 dipeptide. nih.govnih.gov

N-Terminal Amino Acid Substitutions

Modifications at the N-terminus, particularly at position 8, have proven effective in creating DPP-IV resistant analogs.

D-Alanine (D-Ala) Substitution: Replacing the natural L-alanine at position 8 with its D-isomer, D-Ala, has been shown to confer resistance to DPP-IV degradation. nih.gov This stereochemical change has little effect on receptor binding and biological activity. nih.gov

Alpha-Aminoisobutyric Acid (Aib) Substitution: The introduction of α,α-dialkylated amino acids like alpha-aminoisobutyric acid (Aib) at position 8 also provides significant protection against DPP-IV. nih.gov The analog [Aib8]-GLP-1(7–36)-NH2 was found to be completely resistant to DPP-IV and demonstrated a potent insulinotropic effect. nih.gov Interestingly, a double Aib substitution at positions 8 and 35 resulted in an analog with comparable receptor binding and potency to native GLP-1. nih.gov

Below is a table summarizing the effects of various N-terminal substitutions on receptor binding and DPP-IV resistance.

| Analogue | Substitution | Receptor Binding (IC50 nM) | DPP-IV Resistance |

| GLP-1 (7-36)-NH2 | None | 0.78 | Low |

| [Aib8]-GLP-1(7–36)-NH2 | Ala8 -> Aib | 0.45 | High |

| [Gly8]-GLP-1(7–36)-NH2 | Ala8 -> Gly | 2.8 | Moderate |

| [D-Ala8]-GLP-1(7–36)-NH2 | Ala8 -> D-Ala | 0.15 | High |

Data compiled from multiple research sources. nih.gov

Strategies for Half-Life Extension

Beyond DPP-IV resistance, several strategies have been developed to prolong the circulating half-life of GLP-1 analogs, thereby reducing the frequency of administration.

Fatty Acid Conjugation and Albumin Binding Enhancement

Attaching a fatty acid chain to the GLP-1 analog promotes its binding to serum albumin, the most abundant protein in the blood with a long half-life of about 19 days. nih.govnih.gov This reversible binding effectively creates a circulating reservoir of the drug, protecting it from degradation and renal clearance. nih.govnih.govresearchgate.net

Fusion with Albumin Binding Domains (ABDs)

Another approach to leverage the long half-life of albumin is to genetically fuse the GLP-1 analog with an albumin-binding domain (ABD). duke.eduresearchgate.netresearchgate.netnih.gov These small protein domains have a high affinity for serum albumin, effectively tethering the GLP-1 analog to it and extending its duration of action. researchgate.netnih.gov

The design of the linker connecting the GLP-1 analog and the ABD is crucial. A longer and more rigid linker can prevent steric hindrance and ensure that both the GLP-1 moiety can bind to its receptor and the ABD can bind to albumin without interference. duke.eduresearchgate.net

Polymer Conjugation

Covalently attaching large, hydrophilic polymers to the GLP-1 analog is another effective strategy to extend its half-life.

PEGylation: The process of conjugating polyethylene (B3416737) glycol (PEG) to the peptide, known as PEGylation, increases its hydrodynamic size. nih.govnih.gov This larger size reduces renal clearance and shields the peptide from proteolytic enzymes. nih.govnih.gov

XTENylation: XTEN is a long, unstructured, non-toxic polypeptide that can be genetically fused to the GLP-1 analog. Similar to PEGylation, this increases the molecule's size, prolonging its half-life. Research has shown that fusion proteins of GLP-1 and XTEN exhibit extended half-lives and sustained bioactivity. researchgate.net

Formulation into Peptide Gels and Depot Systems

To overcome the short half-life of GLP-1 (7-36) amide and its analogs, researchers have focused on developing long-acting formulations, including peptide gels and depot systems. These innovative delivery platforms aim to provide sustained and controlled release of the peptide, thereby reducing the frequency of administration and improving patient compliance.

Injectable hydrogel depot technology is a promising approach for the sustained delivery of GLP-1 receptor agonists. drugdeliveryleader.comresearchgate.net These hydrogels can be injected as a liquid and then form a gel-like reservoir at the injection site, from which the encapsulated peptide is slowly released over an extended period. drugdeliveryleader.com For instance, biomimetic hydrogels that mimic the natural extracellular matrix have been developed for the sustained delivery of GLP-1 receptor agonists. researchgate.netdrugdeliveryleader.com Studies have demonstrated that a single injection of such a hydrogel-based therapy can maintain therapeutic concentrations of a GLP-1 receptor agonist for over 42 days in rat models, which could translate to a once-every-four-months therapy in humans. researchgate.netresearchgate.net Polymer-nanoparticle (PNP) hydrogels, which are shear-thinning and self-healing, have also been engineered for the controlled release of GLP-1 analogs. pharmacytimes.com These systems can be loaded with the peptide and, upon injection, form a depot that slowly erodes to release the drug. pharmacytimes.com

Another strategy involves the use of self-assembling peptides. Researchers have designed peptide amphiphiles that incorporate a GLP-1 mimetic sequence. These molecules can self-assemble into nanofibers, which in turn can form a macroscopic gel capable of encapsulating and culturing insulin-secreting cells. nih.gov Such self-assembling systems not only provide a scaffold for sustained release but can also enhance the biological activity of the peptide. nih.gov

Thermosensitive biopolymers have also been fused to GLP-1 to create injectable depot systems. nih.govnih.gov These fusion proteins are soluble at room temperature but undergo a phase transition to form an insoluble depot at body temperature. nih.gov This depot then slowly releases the active fusion protein into circulation, providing prolonged glycemic control. A single injection of a GLP-1 fusion protein with a thermosensitive elastin-like polypeptide has been shown to control blood glucose levels in mice for up to five days. nih.gov

These advancements in formulation science hold the potential to transform the therapeutic application of GLP-1 (7-36) amide and its analogs, moving from daily or weekly injections to therapies that may only be required a few times a year. medsupply.us

Design of Cyclic Peptide Analogs for Enhanced Proteolytic Resistance

A key strategy to overcome the rapid degradation of GLP-1 (7-36) amide is the design of cyclic peptide analogs. Cyclization introduces conformational constraints that can stabilize the peptide's structure and protect it from enzymatic cleavage, thereby enhancing its proteolytic resistance. nih.gov

One common approach to cyclization is the introduction of a lactam bridge between the side chains of two amino acid residues. nih.gov For example, placing a lactam bridge between glutamic acid (Glu) and lysine (B10760008) (Lys) residues at various positions within the peptide sequence has been shown to be well-tolerated by the GLP-1 receptor. nih.govacs.org Specifically, lactam bridges introduced between positions 18 and 22, 22 and 26, and 23 and 27 have resulted in cyclic analogs with comparable receptor binding and activation to the native GLP-1. nih.govacs.org

These cyclic peptides often exhibit significantly improved plasma stability. For instance, the introduction of a lactam bridge between positions 18 and 22, combined with other modifications such as a Glycine substitution at position 8 and C-terminal PEGylation, has led to sustained in vivo efficacy in reducing blood glucose and body weight. nih.gov

The tables below summarize key data on the properties of various GLP-1 analogs, including those with enhanced stability.

Table 1: Receptor Binding Affinity of GLP-1 and its Analogs

| Compound | Cell Line | IC50 (nM) | Reference |

| GLP-1 (7-36) amide | CHL cells transfected with human GLP-1 receptor | 0.37 | researchgate.net |

| [Gly⁸]-GLP-1(7–36)-NH₂ | Not specified | 2.8 | nih.gov |

| [Aib⁸]-GLP-1(7–36)-NH₂ | Not specified | 0.45 | nih.gov |

| N-acetyl-GLP-1 | CHL cells transfected with human GLP-1 receptor | 32.9 | researchgate.net |

| N-pyroglutamyl-GLP-1 | CHL cells transfected with human GLP-1 receptor | 6.7 | researchgate.net |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Proteolytic Stability of GLP-1 and its Analogs

| Compound | Condition | Half-life | Reference |

| GLP-1 (7-36) amide | Human plasma | < 2 minutes | eurogentec.com |

| [Aib⁸]-GLP-1(7–36)-NH₂ | Resistant to DPP-IV | Significantly increased | nih.gov |

| Taspoglutide ([Aib⁸, Gly³⁵]-GLP-1) | Human plasma (subcutaneous administration) | 13 hours | acs.org |

| A stable GLP-1 receptor agonist (acylated) | In vitro | 13 hours | nih.gov |

| Intact GLP-1 | Plasma with DPP4 inhibitor, on ice | Stable for up to 3 hours | nih.gov |

The development of cyclic analogs and other modified forms of GLP-1 (7-36) amide represents a significant step forward in harnessing the full therapeutic potential of this important hormone. By improving its stability and duration of action, these engineered peptides offer the promise of more effective and convenient treatments for metabolic disorders.

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name / Amino Acid Sequence |

| GLP-1 (7-36) amide | Haegtftsdvssylegqaakefiawlvkgrg-NH2 |

| [Gly⁸]-GLP-1(7–36)-NH₂ | Hgegtftsdvssylegqaakefiawlvkgrg-NH2 |

| [Aib⁸]-GLP-1(7–36)-NH₂ | H(Aib)egtftsdvssylegqaakefiawlvkgrg-NH2 |

| Taspoglutide | [Aib⁸, Gly³⁵]-GLP-1(7-37) |

| Semaglutide (B3030467) | A GLP-1 analog with modifications at positions 8 and 26 |

| Liraglutide (B1674861) | A GLP-1 analog with a fatty acid chain attached to Lys26 |

Advanced Methodologies and Computational Investigations of Glp 1 7 36 Amide

In Vitro Pharmacological Assays

In vitro assays are essential for quantifying the biological activity of GLP-1 (7-36) amide at its target, the GLP-1 receptor (GLP-1R). These assays measure key steps in the receptor activation cascade, from initial ligand binding to the generation of intracellular second messengers.

Receptor Binding Affinity Quantification

The initial step in GLP-1 (7-36) amide's mechanism of action is its binding to the GLP-1R, a class B G protein-coupled receptor (GPCR). nih.gov The strength of this interaction, or binding affinity, is a critical determinant of the peptide's potency. This is typically quantified by radioligand binding assays, where a radiolabeled version of the peptide competes with unlabeled peptide for receptor binding sites on cell membranes or intact cells expressing the receptor. bioscientifica.com

Key parameters derived from these assays are the dissociation constant (Kd), which indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium, and the half-maximal inhibitory concentration (IC50), which represents the concentration of an unlabeled ligand that displaces 50% of the specifically bound radioligand. A lower Kd or IC50 value signifies a higher binding affinity. bioscientifica.com Studies have demonstrated that GLP-1 (7-36) amide binds to its receptor with high affinity, typically in the picomolar to low nanomolar range. nih.gov The binding involves a two-domain model where the C-terminus of the peptide interacts with the N-terminal extracellular domain of the receptor, facilitating the subsequent interaction of the peptide's N-terminus with the receptor's transmembrane core, leading to receptor activation. nih.govoup.com

| Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|

| Kd | -8.95 ± 0.09 (log10 M) | HEK-293 cells expressing human GLP-1R | nih.gov |

| Kd | 204 pM | Rat insulinoma-derived RINm5F cells | |

| Kd | 450 ± 12 pM | CHO-K1 cells expressing wild-type tGLP-1R | oup.com |

| IC50 | 5.2 x 10-9 M | COS-7 cells expressing wild-type GLP-1R | bioscientifica.com |

| IC50 | 0.78 nM | Not specified | nih.gov |

Adenylyl Cyclase Activation and cAMP Accumulation Assays

Upon binding to GLP-1 (7-36) amide, the GLP-1R undergoes a conformational change that activates the intracellular Gαs protein subunit. This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). oup.comahajournals.org The accumulation of intracellular cAMP is a direct measure of receptor activation and functional agonism.

Assays to quantify cAMP levels are therefore critical for assessing the efficacy of GLP-1 (7-36) amide. These assays typically involve stimulating receptor-expressing cells with the peptide for a defined period and then lysing the cells to measure the amount of cAMP produced. nih.gov The potency of the peptide is often expressed as the half-maximal effective concentration (EC50 or pEC50), which is the concentration required to elicit 50% of the maximal cAMP response. nih.gov Studies confirm that GLP-1 (7-36) amide is a potent stimulator of cAMP production, with pEC50 values in the picomolar range, consistent with its high receptor binding affinity. nih.gov

| Parameter | Value | Cell Line/System | Finding | Reference |

|---|---|---|---|---|

| pEC50 | 10.07 ± 0.14 | HEK-293 cells expressing human GLP-1R | Represents a concentration of 85 pM for cAMP increase at 10 minutes. | nih.gov |

| cAMP Accumulation | Increase from 5.7 to 13.12 pmol/mg protein | Adult rat cardiac myocytes | Stimulation with 10 nmol/L GLP-1. | ahajournals.org |

| cAMP Response | Reduced to 7.1% of wild-type | COS-7 cells | A mutation in the receptor's third intracellular loop (K334-L335-K336) severely impaired cAMP response to GLP-1. | oup.com |

Biophysical Characterization Techniques

The physical properties of GLP-1 (7-36) amide, such as its structure and propensity to aggregate, are critical for its biological function and pharmaceutical development. Biophysical techniques provide detailed insights into these characteristics.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to study the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures within a peptide, primarily α-helices and β-sheets. biorxiv.org

For GLP-1 (7-36) amide, CD studies have been instrumental in revealing its conformational flexibility. In aqueous solution, the peptide is largely unstructured. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) micelles, it adopts a more defined α-helical conformation, particularly in the C-terminal region (residues 13-33). nih.govacs.org This induced structure is believed to be crucial for receptor binding and activation. researchgate.net CD spectroscopy is also used to monitor structural changes during aggregation, where a transition from α-helical or random coil to a β-sheet-rich structure is often observed. nih.govacs.org

| Condition | Observed Secondary Structure | Significance | Reference |

|---|---|---|---|

| Aqueous Solution | Largely unstructured / random coil | Represents the peptide's basal state in circulation. | cam.ac.uk |

| Membrane-mimicking environments (e.g., TFE, micelles) | α-helical structure (esp. residues 13-33) | Mimics the conformation adopted upon approaching the cell membrane for receptor binding. | nih.govacs.org |

| During amyloid aggregation (neutral pH, long incubation) | Transition to β-sheet content | Indicates the formation of amyloid fibrils, characterized by a B-type CD spectrum. | nih.govacs.org |

Thioflavin T (ThT) Fluorescence Assays for Aggregation Detection

Peptide aggregation into amyloid fibrils is a significant concern in the development of peptide-based therapeutics, as it can lead to loss of activity and potential immunogenicity. Thioflavin T (ThT) is a fluorescent dye that exhibits a characteristic increase in fluorescence intensity upon binding to the cross-β-sheet structures that are hallmarks of amyloid fibrils. royalsocietypublishing.org

ThT fluorescence assays are widely used to monitor the kinetics of GLP-1 (7-36) amide aggregation in real-time. nih.govgoogle.com These assays reveal a sigmoidal curve characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). royalsocietypublishing.org The aggregation of GLP-1 is highly dependent on environmental conditions such as pH, temperature, concentration, and agitation. nih.govnih.gov For instance, aggregation is often accelerated at pH values near the peptide's isoelectric point and at elevated temperatures. royalsocietypublishing.orgnih.gov

| Condition | Observation | Kinetic Insight | Reference |

|---|---|---|---|

| 85 μM GLP-1-Am, pH 7 & 8, 37°C with agitation | Increased ThT fluorescence over 6 days | Demonstrates fibrillation at near-neutral pH. | nih.gov |

| Acidic pH | Rapid, concentration-dependent increase in ThT fluorescence | Indicates a high propensity for amyloid formation under acidic conditions. | nih.govacs.org |

| pH 7.5 vs pH 8.2 | Aggregation kinetics change significantly | At pH 7.5, the aggregation pathway involves off-pathway oligomers, whereas at pH 8.2 it follows a simpler on-pathway nucleation-polymerization mechanism. | royalsocietypublishing.org |

Transmission Electron Microscopy (TEM) for Aggregate Morphology

While ThT assays confirm the presence of amyloid fibrils, Transmission Electron Microscopy (TEM) provides direct visual evidence and reveals the morphology of the aggregates. cam.ac.uk In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device. nih.gov

TEM studies of GLP-1 (7-36) amide have visualized the various aggregate species that can form. Under conditions that promote fibrillation, TEM images typically show long, unbranched fibrils that can intertwine to form larger networks. nih.govmillennialscientific.com However, the morphology can vary with conditions, with some studies reporting the formation of smaller, isolated clusters of fibrils or even soluble, low-molecular-weight oligomers that are considered off-pathway to fibrillation. royalsocietypublishing.orgnih.gov These morphological details are crucial for understanding the complete aggregation landscape of the peptide.

| Condition | Observed Morphology | Reference |

|---|---|---|

| GLP-1-Am at pH 7 and 8 after ThT assay | Isolated clusters of amyloid fibrils rather than a dense network. | nih.gov |

| 150 μM GLP-1 at pH 7.5, 37°C, 120h | Fibrils (visualized by AFM, a related microscopy technique). | royalsocietypublishing.org |

| Acidic conditions | Twisted amyloid fibrils with diameters of 5-10 nm. | acs.org |

| Dilution of fibrils formed at pH 7.5 | Oligomers (visualized by AFM). | royalsocietypublishing.org |

Computational Modeling and Simulation

Computational approaches have become indispensable in elucidating the complex molecular dynamics of GLP-1 (7-36) amide, offering insights that are often difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations have been instrumental in visualizing the intricate dance between GLP-1 (7-36) amide and the GLP-1R. These simulations provide a dynamic view of the binding process, revealing key interactions at an atomic level. nih.govbiorxiv.org Studies have shown that the binding is a two-step process: the C-terminal part of the peptide first binds to the N-terminal domain of the receptor, followed by the interaction of the N-terminal region of the peptide with the transmembrane domain of the receptor, leading to its activation. portlandpress.com

MD simulations have identified specific residues on both the peptide and the receptor that are critical for this interaction. nih.govbiorxiv.org For instance, cryo-electron microscopy and MD simulations have highlighted distinct interaction networks for GLP-1 (7-36) and its metabolite GLP-1 (9-36). nih.govbiorxiv.org These simulations confirm the importance of specific hydrogen bonds and hydrophobic contacts in the binding pocket, which are essential for the conformational changes that trigger downstream signaling pathways. nih.gov

The biological activity of GLP-1 (7-36) amide is intrinsically linked to its three-dimensional structure. In silico methods are used to predict the peptide's conformational landscape, both in its free form and when bound to its receptor. dtu.dknih.gov In a membrane-like environment, such as when interacting with a dodecylphosphocholine micelle, 2D NMR studies have shown that GLP-1 (7-36) amide adopts a structure with two helical segments (residues 7-14 and 18-29) connected by a linker region. nih.gov The C-terminal helix exhibits greater stability. nih.gov

Furthermore, computational studies have explored how environmental factors, like the presence of organic solvents, can influence the peptide's conformation. For example, in aqueous solutions of trifluoroethanol (TFE), GLP-1 (7-36) amide transitions from a random coil to a stable helical structure. researchgate.net Understanding this conformational flexibility is crucial for designing more stable and potent analogues.

A significant challenge in the therapeutic application of GLP-1 (7-36) amide is its physical and metabolic instability. core.ac.uk The peptide is prone to aggregation, which can reduce its efficacy and potentially lead to adverse effects. nih.govcam.ac.uk Computational studies, including molecular dynamics simulations, have been employed to investigate the mechanisms of peptide self-association and aggregation. nih.govcam.ac.uk

These simulations have revealed that GLP-1 can form dimers as an intermediate step towards higher-order aggregates. core.ac.ukresearchgate.net The formation of a coiled-coil dimer has been suggested as a key event in the aggregation pathway. core.ac.ukresearchgate.net Additionally, computational models have been used to assess how modifications, such as the addition of ethanol (B145695) to the formulation, can enhance the conformational stability of GLP-1-like peptides by disrupting peptide-peptide interactions and preventing aggregation. nih.govresearchgate.net

The detailed structural information obtained from computational modeling and experimental studies has paved the way for the rational design of novel GLP-1R agonists with improved therapeutic profiles. portlandpress.combiorxiv.org By understanding the key interactions between GLP-1 (7-36) amide and its receptor, scientists can design modifications to the peptide sequence to enhance its stability, potency, and duration of action. biorxiv.org

For example, knowledge-based 3D models of the agonist-bound GLP-1R have been constructed to guide site-directed mutagenesis and the design of analogues. portlandpress.com These models have helped in identifying key residues for binding and activation, leading to the development of more potent and stable agonists like liraglutide (B1674861) and semaglutide (B3030467). mdpi.com Furthermore, computational approaches have been used to design fusion proteins and other modifications that protect the peptide from degradation by enzymes like dipeptidyl peptidase-4 (DPP-4) without compromising its ability to bind to the GLP-1R. biorxiv.org

In Vivo Animal Models for Pharmacological Evaluation

A variety of animal models have been essential for evaluating the pharmacological effects of GLP-1 (7-36) amide and its analogues. These models allow researchers to study the peptide's in vivo actions on glucose metabolism, food intake, and other physiological processes. nih.govnih.govmedicilon.com

Commonly used rodent models include mice and rats. nih.govnih.gov For instance, studies in rats have shown that central administration of GLP-1 (7-36) amide inhibits food and water intake. nih.gov Diabetic animal models, such as streptozotocin-treated mice and ob/ob mice, have been used to investigate the peptide's effects on glucose control and to assess the levels of glycated GLP-1. nih.gov In addition to rodents, larger animal models like beagle dogs, mini pigs, and non-human primates are also utilized for pharmacological and safety evaluations. medicilon.com

These in vivo studies have been crucial in demonstrating the therapeutic potential of GLP-1R agonists and have provided valuable data for their clinical development. medicilon.com For example, research in C57BL/6 mice has shown that central administration of GLP-1 (7-36) amide can increase brown adipose tissue (BAT) thermogenesis and lead to weight loss. e-dmj.org

Table 1: Key Research Findings from In Vivo Animal Models on GLP-1 (7-36) Amide

| Animal Model | Key Finding | Reference |

|---|---|---|

| Rats | Central administration inhibits food and water intake. | nih.gov |

| Hydrocortisone-treated rats, streptozotocin-treated mice, ob/ob mice | Possess significantly greater levels of glycated tGLP-1 than controls. | nih.gov |

| Perfused rat pancreas | Decreased glucagon (B607659) release and increased insulin (B600854) release in the presence of glucose. | nih.gov |

| C57BL/6 mice | Central injection increased sympathetic activity and BAT temperature, leading to weight loss. | e-dmj.org |

| ob/ob mice | GLP-1 analogs like exendin-4 (B13836491) can improve hepatic steatosis. | e-dmj.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Haegtftsdvssylegqaakefiawlvkgrg-NH2 | |

| GLP-1 (7-36) amide | |

| Glucagon-like peptide-1 (7-36) amide | |

| GLP-1 (9-36) amide | |

| Liraglutide | |

| Semaglutide | |

| Exendin-4 | |

| GLP-1 (7-37) | |

| GLP-1 (1-37) | |

| Enteroglucagon | |

| Angiotensin II | |

| Exendin-(9-39) amide | |

| GLP-1-(1-36) amide | |

| [Glu15]-GLP-1(8-36) amide | |

| des-His1 [Glu9]-glucagon amide | |

| Sitagliptin | |

| Valine-pyrrolidide | |

| Pituitary adenylate cyclase-activating protein (PACAP21) | |

| Orforglipron | |

| Danuglipron | |

| Lotiglipron | |

| GSBR-1290 | |

| CT-996 | |

| ECC5004 |

Emerging Research Directions for Glp 1 7 36 Amide and Its Analogs

Exploration of Multi-Agonist Peptides (e.g., GLP-1/GCG/GIP Triagonists)

A groundbreaking area of research is the development of single molecules that can activate multiple receptors simultaneously. This approach aims to achieve synergistic effects that surpass the efficacy of single-receptor agonists. mdpi.com

Dual-Agonists: The success of dual-agonists, such as Tirzepatide which targets both the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, has paved the way for more complex combinations. biochempeg.com GIP enhances insulin (B600854) secretion and can reduce appetite. adipogen.com Another dual-agonist approach combines GLP-1 with glucagon (B607659) (GCG) receptor activation. Glucagon plays a role in glucose and lipid metabolism, and its inclusion aims to increase energy expenditure. adipogen.comnih.gov Mazdutide is an example of a GLP-1/GCG dual-receptor agonist that has shown effectiveness in reducing body weight and improving blood glucose. mdpi.com

Triagonists: The latest frontier is the development of triagonists that target the GLP-1, GIP, and glucagon receptors. adipogen.com The rationale is that combining the effects of these three gut hormones will lead to even greater improvements in metabolic control and weight loss. nih.gov For instance, the triagonist Retatrutide (formerly LY3437943) has demonstrated significant, dose-dependent weight loss in clinical trials. nih.gov Preclinical studies in obese mice have shown that these triagonists can normalize body weight and increase energy expenditure to a greater extent than single or dual-agonists. researchgate.net

Table 1: Examples of Multi-Agonist Peptides in Development

| Agonist Type | Target Receptors | Example Compound | Key Research Findings |

|---|---|---|---|

| Dual-Agonist | GLP-1R / GIPR | Tirzepatide | Superior weight loss compared to semaglutide (B3030467). biochempeg.com |

| Dual-Agonist | GLP-1R / GCGR | Mazdutide | Effective in reducing body weight and improving blood glucose. mdpi.com |

| Triagonist | GLP-1R / GIPR / GCGR | Retatrutide (LY3437943) | Showed 24.2% weight loss at 48 weeks in a phase 2 trial. nih.gov |

| Triagonist | GLP-1R / GIPR / GCGR | SAR441255 | Resulted in a 12% reduction in body weight in primates after 7 weeks. nih.gov |

Gene Therapy Approaches for Sustained GLP-1 Delivery

The need for frequent injections of GLP-1 analogs presents a significant hurdle for patient compliance. Gene therapy offers a potential solution by enabling the body to produce its own sustained supply of GLP-1. nih.govnih.gov

Viral and Non-Viral Vectors: Researchers are exploring both viral and non-viral vectors to deliver the GLP-1 gene. cambridge.org Adeno-associated viral (AAV) vectors are being investigated for their ability to achieve stable, long-term expression of GLP-1. nih.gov One approach involves a single injection of a plasmid containing a modified GLP-1 cDNA, which has been shown to increase insulin secretion and lower blood glucose levels in rats for up to two weeks. nih.gov

Targeted Delivery: To enhance safety and efficacy, research is focused on targeting gene delivery to specific tissues. For example, Fractyl Health is developing a pancreatic gene therapy called Rejuva (RJVA-001) that uses an AAV vector to deliver the GLP-1 gene directly to the pancreas. cgtlive.comcgtlive.com This is intended to mimic the natural, localized production of GLP-1. cgtlive.com Preclinical studies have shown that this approach can improve body composition and fasting glucose. cgtlive.com Another strategy involves targeting salivary glands as a "depot organ" for GLP-1 production and secretion into the bloodstream. cambridge.org

Table 2: Gene Therapy Approaches for GLP-1 Delivery

| Delivery Method | Vector | Target Tissue | Key Research Findings |

|---|---|---|---|

| Plasmid Injection | Polyethyleneimine/pbetaGLP1 complex | Systemic | Maintained decreased blood glucose for 2 weeks in ZDF rats. nih.gov |

| Pancreatic Gene Therapy | Adeno-associated virus (AAV) | Pancreas | Reduced weight and improved body composition in murine models. cgtlive.com |

| Intramuscular Gene Therapy | Plasmid-based, electroporation-enhanced | Muscle | Resulted in sustained plasma levels of a GLP-1 fusion peptide for 10 weeks in mice. nih.gov |

| Salivary Gland Delivery | Adenovirus vector | Submandibular glands | Resulted in 3 times higher serum GLP-1 levels in mice. cambridge.org |

Investigation of Non-Canonical GLP-1 Receptor Pathways

The canonical signaling pathway for the GLP-1 receptor (GLP-1R) involves the Gαs protein, leading to an increase in cyclic AMP (cAMP). nih.gov However, emerging research indicates that the GLP-1R can also signal through other, non-canonical pathways, which may contribute to its diverse physiological effects.

Alternative G-Protein Coupling: The GLP-1R can couple to other G-protein subtypes, including Gαi and Gαq. frontiersin.orgnih.gov Gαi activation has the opposite effect of Gαs, inhibiting adenylate cyclase and reducing cAMP production. frontiersin.org The Gαq pathway, on the other hand, involves phospholipase-C (PLC) and leads to an increase in intracellular calcium. nih.gov The ability to switch between Gαs and Gαq pathways may provide a mechanism for the basal insulin secretion observed with some GLP-1 therapies. nih.gov

β-Arrestin Signaling: Upon activation, the GLP-1R is phosphorylated, which recruits proteins called β-arrestins. nih.gov While β-arrestins are known to be involved in receptor desensitization and internalization, they can also initiate their own signaling cascades. For example, β-arrestin-mediated activation of the ERK 1/2 pathway targets cytoplasmic partners, whereas PKA-dependent activation of ERK 1/2 results in its translocation to the nucleus. nih.gov This biased signaling, where different ligands can preferentially activate certain pathways over others, is a key area of investigation for developing drugs with more specific effects. nih.gov

Innovations in Oral Peptide Delivery Platforms

The administration of peptide drugs like GLP-1 analogs has traditionally been limited to injections due to their degradation in the gastrointestinal tract and poor absorption. nih.gov However, significant advancements are being made in developing oral delivery systems.

Absorption Enhancers: One successful approach involves co-formulating the peptide with an absorption enhancer. The oral form of semaglutide utilizes salcaprozate sodium (SNAC), which helps the peptide to be absorbed in the stomach. frontiersin.org

Nanotechnology-Based Platforms: Nanocarriers are being developed to protect GLP-1 analogs from the harsh environment of the stomach and to facilitate their transport across the intestinal mucus and epithelium. nih.gov These nanoplatforms can shield the peptides from acidic pH and enzymatic degradation. nih.gov

pH-Sensitive Encapsulation: Another strategy is the use of encapsulation technologies that release the drug at a specific pH, allowing for targeted delivery to certain areas of the gut. poolbegpharma.com This controlled release can enhance the uptake and bioavailability of the peptide. poolbegpharma.com For example, the Axcess™ oral peptide delivery formulation is designed to enhance the uptake of GLP-1 RAs in the intestine, with preclinical models showing biopotencies of 9% for exendin-4 (B13836491) and 14.8% for semaglutide. frontiersin.org

Q & A

Basic Research Questions

Q. How can the identity and purity of Haegtftsdvssylegqaakefiawlvkgrg-NH2 be rigorously verified during synthesis?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. Validate purity (>95%) via analytical HPLC and confirm molecular weight using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) . For novel peptides, include nuclear magnetic resonance (NMR) spectroscopy to resolve sequence-specific signals, particularly for amidated termini .

Q. What experimental protocols are recommended for assessing the peptide’s solubility and stability in aqueous buffers?

- Methodology :

- Solubility : Test solubility in phosphate-buffered saline (PBS) or Tris-HCl buffers at varying pH (3–9) and temperatures (4–37°C). Centrifuge at 10,000×g for 10 minutes to separate insoluble aggregates; quantify supernatant concentration via UV-Vis spectroscopy (e.g., tyrosine/tryptophan absorbance at 280 nm) .

- Stability : Incubate peptide in simulated physiological conditions (e.g., 37°C, 5% CO₂) and analyze degradation over time using HPLC and MS. Include protease inhibitors (e.g., PMSF) to distinguish chemical vs. enzymatic instability .

Q. How should researchers design preliminary functional assays for this peptide?

- Methodology : Begin with in vitro cell-based assays using relevant cell lines (e.g., HEK293 for receptor binding studies). Optimize peptide concentration ranges (1 nM–10 µM) and include negative controls (scrambled peptide) and positive controls (known agonists/antagonists). Measure downstream signaling (e.g., calcium flux, cAMP levels) via fluorescence-based kits . Document EC₅₀/IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental data (e.g., circular dichroism vs. molecular dynamics) be resolved?

- Methodology :

- Experimental : Perform temperature-dependent circular dichroism (CD) spectroscopy to monitor secondary structure (α-helix, β-sheet) under varying conditions. Compare with synchrotron radiation CD for enhanced resolution .

- Computational : Use molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models. Validate force fields (e.g., CHARMM36m) by cross-referencing simulation snapshots with experimental NMR or cryo-EM data .

- Resolution : Apply Bayesian statistics to quantify confidence intervals between datasets and identify outliers (e.g., solvent effects ignored in simulations) .

Q. What strategies are effective for reconciling conflicting bioactivity results across independent studies?

- Methodology :

- Meta-Analysis : Aggregate data from published studies (minimum n=3 independent datasets) and perform heterogeneity tests (e.g., Cochran’s Q). Adjust for batch effects (e.g., peptide lot variability) using mixed-effects models .

- Experimental Replication : Standardize protocols (e.g., cell passage number, serum-free conditions) and validate critical reagents (e.g., antibody specificity via knockout controls) .

- Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₑ) and compare with functional assay outcomes to isolate confounding factors (e.g., allosteric modulation) .

Q. How can researchers optimize in vivo delivery of this large, hydrophilic peptide while minimizing off-target effects?

- Methodology :

- Formulation : Encapsulate peptide in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability. Characterize particle size (dynamic light scattering) and encapsulation efficiency (ultrafiltration-HPLC) .

- Targeting : Conjugate peptide with tissue-specific ligands (e.g., folate for cancer cells). Validate targeting via competitive binding assays .

- Toxicity Screening : Perform dose-ranging studies in animal models (e.g., zebrafish embryos) to assess acute toxicity (LC₅₀) and organ-specific accumulation (fluorescent tagging) .

Data Reporting and Reproducibility

Q. What minimal dataset criteria should be included in publications to ensure reproducibility?

- Essential Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.